molecular formula C8H8FNS B6611663 2-(3-fluorophenyl)ethanethioamide CAS No. 834861-71-1

2-(3-fluorophenyl)ethanethioamide

Cat. No.: B6611663
CAS No.: 834861-71-1
M. Wt: 169.22 g/mol
InChI Key: OIQNCQCTDHBVNX-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)ethanethioamide is a fluorinated thioamide derivative characterized by a 3-fluorophenyl group attached to an ethanethioamide backbone. Thioamides are known for their roles in medicinal chemistry, particularly in modulating enzyme activity or metal chelation due to the sulfur-containing functional group . Fluorine substitution at the phenyl ring is a common strategy to enhance metabolic stability and lipophilicity, which could influence bioavailability and target binding .

Properties

IUPAC Name

2-(3-fluorophenyl)ethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNS/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQNCQCTDHBVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Fluorophenyl)ethanethioamide can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzyl chloride with thiourea under basic conditions to yield the desired product. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Fluorophenyl)ethanethioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)ethanethioamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Trifluoromethyl vs. Fluorine Substitution : The trifluoromethyl group in the compound from is strongly electron-withdrawing, which may reduce nucleophilicity at the phenyl ring compared to the single fluorine substituent in this compound. This could influence reactivity in synthesis or interactions with biological targets .
  • Methoxy vs.
  • Methylamino Functionalization: The methylamino group in ’s compound introduces basicity, which could enhance solubility in acidic environments—a property absent in the target compound’s simpler ethanethioamide structure .

Physicochemical Properties

  • Molecular Weight : The trifluoromethyl derivative (310.05 g/mol) has a significantly higher molecular weight than the target compound (169.22 g/mol), which may affect pharmacokinetic properties such as membrane permeability .

Biological Activity

2-(3-fluorophenyl)ethanethioamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C9H10FNSC_9H_{10}FNS, with a molecular weight of approximately 185.25 g/mol. The structure includes a thioamide functional group, which is known for its reactivity and ability to interact with various biological targets.

PropertyValue
Molecular FormulaC₉H₁₀FNS
Molecular Weight185.25 g/mol
CAS Number[Not Provided]

The thioamide group in this compound allows for interactions with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or modulation of their activities. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to biological targets, making it a valuable candidate for drug development.

Antimicrobial Activity

Research indicates that compounds containing thioamide groups often exhibit antimicrobial properties. In vitro studies have shown that this compound demonstrates significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

Case Study: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of thioamide derivatives, including this compound, against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antimicrobial agent.

Anticancer Properties

Recent investigations have focused on the anticancer potential of thioamide derivatives. In cellular assays, this compound has been shown to inhibit the proliferation of cancer cell lines, likely through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity Assessment
In a study focusing on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM). This finding suggests that this compound could be a lead candidate for further development in cancer therapy.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thioamide compounds to elucidate its unique properties.

CompoundAntimicrobial Activity (MIC)Anticancer Activity (IC50)
This compound32 µg/mL25 µM
2-(oxolan-2-yl)ethanethioamideNot EvaluatedNot Evaluated

Research Findings

  • Enzyme Inhibition Studies : Research has shown that the thioamide group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.
  • Protein-Ligand Interactions : The binding affinity enhanced by fluorination makes this compound effective for studying protein-ligand interactions and enzyme kinetics.
  • Structural Modifications : Small changes in the molecular structure can lead to significant variations in biological activity, indicating the importance of structure-activity relationships (SAR).

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